Cas no 135-09-1 (Hydroflumethiazide)

Hydroflumethiazide is a thiazide diuretic primarily used to manage hypertension and edema associated with congestive heart failure or renal disorders. Its mechanism of action involves inhibiting sodium reabsorption in the distal convoluted tubule, promoting water and electrolyte excretion. Key advantages include its predictable pharmacokinetics, which allow for consistent dosing, and its compatibility with other antihypertensive agents for combination therapy. Hydroflumethiazide exhibits a moderate duration of action, balancing efficacy with reduced risk of electrolyte imbalances compared to more potent diuretics. It is particularly valued for its established safety profile in long-term use when monitored appropriately. The compound is available in tablet form for oral administration.
Hydroflumethiazide structure
Hydroflumethiazide structure
Product Name:Hydroflumethiazide
CAS No:135-09-1
MF:C8H8F3N3O4S2
MW:331.292029380798
MDL:MFCD00057316
CID:141606
PubChem ID:329750104
Update Time:2025-11-02

Hydroflumethiazide Chemical and Physical Properties

Names and Identifiers

    • 6-(Trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide
    • Hydroflumethiazide
    • 1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ<sup>6</sup>,2,4-benzothiadiazine-7-sulfonamide
    • 2H-1,2,4-Benzothiadiazine-7-sulfonamide,3,4-dihydro-6-(trifluoromethyl)-, 1,1-dioxide
    • 6-(Trifluoromethyl)-3,4-dihydro-2H-benzo-[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide
    • Diuredemina
    • Diurometon
    • Flutizide
    • Glomerulin
    • Hidroalogen
    • Hidroflumetiazid
    • hydroflumenthiazide
    • hydroflumethyazide
    • Robezon
    • Saluron
    • Spandiuril
    • 3,4-Dihydro-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide
    • hydol
    • River
    • naclex
    • rontyl
    • Ademil
    • bristab
    • elodrin
    • finuret
    • sisuril
    • Prestwick1_000013
    • 3,4-Dihydro-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine-7-sulphonamide-1,1-dioxide
    • HSDB 3340
    • HMS3712C07
    • HMS2235E09
    • HYDROFLUMETHIAZIDE [USP MONOGRAPH]
    • Hydrenox
    • 1,1-Dioxo-6-(trifluoromethyl)-1,2,3,4-tetrahydro-2,4-benzothiadiazine-7-sulfonamide
    • A806882
    • SR-01000003094-2
    • 7-Sulfamoyl-6-trifluoromethyl-3,2,4-benzothiadiazine 1,1-dioxide
    • HYDROFLUMETHIAZIDE (USP MONOGRAPH)
    • Hidroflumetiazida (INN-Spanish)
    • 3,4-Dihydro-6-trifluoromethyl-2H-1,2,4-benzothiadiazine-7-sulphonamide-1,1-dioxide
    • HY-W011240
    • NCGC00016401-02
    • 6-(Trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide #
    • HYDROFLUMETHIAZIDE [WHO-DD]
    • Hidroflumetiazida [INN-Spanish]
    • Hydroflumethiazide, United States Pharmacopeia (USP) Reference Standard
    • HYDROFLUMETHIAZIDE [VANDF]
    • KBio1_000512
    • HYDROFLUMETHIAZIDE (USP-RS)
    • Z1575271347
    • NSC-44627
    • NSC44627
    • AB00052016
    • CCG-40228
    • HYDROFLUMETHIAZIDE [JAN]
    • HMS2091L13
    • 3, 4-Dihydro-6-trifluoromethyl-2H-1,2, 4-benzothiadiazine-7-sulfonamide 1,1-dioxide
    • HMS1920F05
    • 6-Trifluoromethyl-7-sulfamoyl-3,4-dihydro-1,2, 4-benzothiadiazine-1,1-dioxide
    • SPBio_001139
    • HYDROFLUMETHIAZIDE [HSDB]
    • Dihydroflumethazide
    • s9504
    • Hidroflumetiazida
    • 3,4-Dihydro-6-trifluoromethyl-7-sulfamoylbenzo-1,2,4-thiadiazine 1,1-dioxide
    • NCGC00023353-04
    • NCGC00023353-03
    • Trifluoromethylhydrazide
    • Hydroflumethiazidum (INN-Latin)
    • 3, 4-Dihydro-6-trifluoromethyl-7-sulfamoylbenzo-1,2,4-thiadiazine 1, 1-dioxide
    • CHEMBL1763
    • D00654
    • HYDROFLUMETHIAZIDE COMPONENT OF SALUTENSIN
    • IDI1_000512
    • 3,4-Dihydro-7-sulfamoyl-6-trifluoromethyl-2H-1,2, 4-benzothiadiazine 1,1-dioxide
    • GTPL7197
    • HMS3259C15
    • C03AA02
    • 6-Trifluoromethyl-7-sulfamoyl-3,4-dihydro-1,2,4-benzothiadiazine-1,1-dioxide
    • Hydroflumethiazide, analytical standard, ~97%
    • Idroflumetiazide [DCIT]
    • SCHEMBL27028
    • Q3791957
    • Prestwick3_000013
    • Di-adenil
    • DivK1c_000512
    • cid_3647
    • BSPBio_002140
    • Prestwick2_000013
    • 7-Sulfamyl-6-trifluoromethyl-3,4-dihydro-1,2,4-benzothiadiazine 1,1-dioxide
    • Metforylthiadiazin
    • KBio3_001360
    • NSC757071
    • component of Salutensin
    • 6-Trifluoromethyl-7-sulfamoyl-3,2,4-benzothiadiazine-1,1-dioxide
    • 135-09-1
    • MLS000028516
    • Methforylthiazidine
    • KBio2_006521
    • Leodrine
    • BRD-K36862742-001-05-8
    • AB00052016_15
    • DTXSID3023132
    • Hydroflumethiazidum
    • HYDROFLUMETHIAZIDE (MART.)
    • 6-Trifluoromethyl-3, 4-dihydro-7-sulfamoyl-2H-1,2,4-benzothiadiazine 1,1-dioxide
    • J-006640
    • HYDROFLUMETHIAZIDE [MI]
    • SR-01000003094-5
    • NC00496
    • 501CFL162R
    • HMS2095C07
    • BSPBio_000045
    • NCGC00016401-04
    • SR-01000003094-3
    • 6-Trifluoromethyl-3,2,4-benzothiadiazine 1,1-dioxide
    • SR-01000003094
    • 6-(Trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide1,1-dioxide
    • 6-(Trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide
    • Naciex (glaxo)
    • Hydroflumethiazide (JAN/USP/INN)
    • HYDROFLUMETHIAZIDE [INN]
    • EN300-125439
    • CAS-135-09-1
    • Elodrine
    • BDBM25897
    • Hydroflumethiazidum [INN-Latin]
    • Tox21_110422
    • 2H-1,4-Benzothiadiazine-7-sulfonamide, 3,4-dihydro-6-(trifluoromethyl)-, 1,1-dioxide
    • Metflorylthiazidine
    • BPBio1_000051
    • Dihydroflumethiazide
    • 6-Trifluoromethyl-3,4-dihydro-7-sulfamoyl-2H-1,2,4-benzothiadiazine 1,1-dioxide
    • Metforylthiazidin
    • KBioGR_000359
    • Tox21_110422_1
    • HYDROFLUMETHIAZIDE [ORANGE BOOK]
    • BRN 0342692
    • 7-Sulfamyl-6-trifluoromethyl-3,4-dihydro-1,2,4-benzothiadiazine 1, 1-dioxide
    • SMR000058284
    • NCGC00016401-01
    • 7-Sulfamoyl-6-trifluoromethyl-3,4-dihydro-1,2,4-benzothiadiazine 1,1-dioxide
    • 3,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide
    • Hydroflumethazide
    • 1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1$l^{6,2,4-benzothiadiazine-7-sulfonamide
    • BMCL182567 Compound 6b
    • Vergonil
    • HYDROFLUMETHIAZIDE [USP-RS]
    • SPECTRUM1500341
    • HMS3371H03
    • 1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1$l^{6},2,4-benzothiadiazine-7-sulfonamide
    • Prestwick_268
    • Olmagran
    • NSC 44627
    • NCGC00016401-09
    • 4-27-00-08035 (Beilstein Handbook Reference)
    • Spectrum2_001010
    • CS-W011956
    • Saluron (TN)
    • 3,2,4-thiadiazine 1,1-dioxide
    • NS00004317
    • NCGC00016401-06
    • Rodiuran
    • Prestwick0_000013
    • Enjit
    • Spectrum5_000832
    • SBI-0051411.P003
    • BRD-K36862742-001-15-7
    • BRD-K36862742-001-24-9
    • Hydroflumethiazide [USP:INN:BAN:JAN]
    • 6-Trifluoromethyl-7-sulfamyl-3,4-dihydro-1,2,4-benzothiadiazine-1,1-dioxide
    • Idroflumetiazide
    • UNII-501CFL162R
    • KBioSS_001385
    • KBio2_003953
    • Di-ademil
    • SPBio_001966
    • 1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide
    • HYDROFLUMETHIAZIDE [MART.]
    • C07763
    • Spectrum4_000010
    • Trifluoromethylhydrothiazide
    • HMS1568C07
    • NSC-757071
    • 2H-1,2, 4-Benzothiadiazine-7-sulfonamide, 3, 4-dihydro-6-(trifluoromethyl)-, 1,1-dioxide
    • FT-0614319
    • 1,1-bis(oxidanylidene)-6-(trifluoromethyl)-3,4-dihydro-2H-1$l^{6},2,4-benzothiadiazine-7-sulfonamide
    • AKOS015913797
    • Spectrum3_000460
    • EINECS 205-173-8
    • 3,4-Dihydro-6-trifluoromethyl-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide
    • Bristurin
    • DTXCID203132
    • Hydroflumethizide
    • MLS001148090
    • CHEBI:5784
    • Opera_ID_326
    • 3,4-Dihydro-7-sulfamoyl-6-trifluoromethyl-2H-1,2,4-benzothiadiazine 1,1-dioxide
    • 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 3,4-dihydro-6-(trifluoromethyl)-, 1,1-dioxide
    • 3,4-Dihydro-7-sulfamyl-6-trifluoromethyl-2H-1,2,4-benzothiadiazine 1,1-dioxide
    • Spectrum_000905
    • Pharmakon1600-01500341
    • NCGC00016401-05
    • Diucardin
    • 3,2,4-benzothiadiazine 1,1-dioxide
    • Hydroflumethiazide (USP:INN:BAN:JAN)
    • HMS501J14
    • 7-Sulfamoyl-6-trifluoromethyl-3, 4-dihydro-1,2,4-benzothiadiazine 1,1-dioxide
    • Rivosil
    • KBio2_001385
    • MFCD00057316
    • SALUTENSIN COMPONENT HYDROFLUMETHIAZIDE
    • 1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide
    • DB00774
    • WLN: T66 BSWM EM DHJ HXFFF ISZW
    • NCGC00016401-03
    • NINDS_000512
    • G76938
    • 3,4-Dihydro-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine-7-sulphonamide 1,1-dioxide
    • E6,2,4-benzothiadiazine-7-sulfonamide
    • DB-042267
    • BRD-K36862742-001-25-6
    • 1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1
    • MDL: MFCD00057316
    • Inchi: 1S/C8H8F3N3O4S2/c9-8(10,11)4-1-5-7(2-6(4)19(12,15)16)20(17,18)14-3-13-5/h1-2,13-14H,3H2,(H2,12,15,16)
    • InChI Key: DMDGGSIALPNSEE-UHFFFAOYSA-N
    • SMILES: S1(C2C=C(C(C(F)(F)F)=CC=2NCN1)S(N)(=O)=O)(=O)=O

Computed Properties

  • Exact Mass: 330.99100
  • Monoisotopic Mass: 330.991
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 578
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 135A^2
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Density: 1.5955 (estimate)
  • Melting Point: 272-273
  • Boiling Point: 531.6°C at 760 mmHg
  • Flash Point: 275.3°C
  • Refractive Index: 1.55
  • PSA: 135.12000
  • LogP: 3.34280
  • pka: 8.9, 8.2(at 25℃)

Hydroflumethiazide Security Information

  • Signal Word:warning
  • Hazard Statement: Irritant
  • Warning Statement: P264+P280+P305+P351+P338+P337+P313
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:2
  • Hazard Category Code: 42/43
  • Safety Instruction: S36
  • RTECS:DK9625000
  • Hazardous Material Identification: Xn Xi
  • Risk Phrases:R42/43
  • Toxicity:LD50 in mice (mg/kg): >8000 orally, 750 i.v., 6280 i.p. (Piala)
  • Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Hydroflumethiazide Customs Data

  • HS CODE:2935009090
  • Customs Data:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

Hydroflumethiazide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A149000659-1g
6-(Trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide
135-09-1 95%
1g
653.12 USD 2021-06-01
Chemenu
CM110409-1g
Hydroflumethiazide
135-09-1 95%
1g
$729 2021-06-09
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
BP190
135-09-1
100MG
¥2703.82 2023-01-06
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1322007-200MG
Hydroflumethiazide
135-09-1 United States Pharmacopeia (USP) Reference Standard
200MG
¥8581.3 2022-02-21
TRC
H714630-100mg
Hydroflumethiazide
135-09-1
100mg
$ 164.00 2023-09-07
TRC
H714630-250mg
Hydroflumethiazide
135-09-1
250mg
$ 299.00 2023-09-07
TRC
H714630-1g
Hydroflumethiazide
135-09-1
1g
$ 1000.00 2023-09-07
TRC
H714630-2.5g
Hydroflumethiazide
135-09-1
2.5g
$1861.00 2023-05-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H911731-5mg
Hydroflumethiazide
135-09-1 ≥98%
5mg
¥3,187.80 2022-01-14
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci71990-50mg
Hydroflumethiazide
135-09-1 98%
50mg
¥1396.00 2022-04-26

Hydroflumethiazide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:135-09-1)Hydroflumethiazide
Order Number:A806882
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:46
Price ($):265.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:135-09-1)Hydroflumethiazide
Order Number:LE16354
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:14
Price ($):discuss personally
Email:18501500038@163.com

Additional information on Hydroflumethiazide

Hydroflumethiazide (CAS No. 135-09-1): A Comprehensive Overview of Its Pharmacological Profile and Clinical Applications

Hydroflumethiazide, a sulfonamide-derived thiazide diuretic with the Chemical Abstracts Service (CAS) registry number 135-09-1, has been a cornerstone in the management of hypertension and edema since its introduction in the mid-20th century. Structurally characterized by a benzothiadiazine ring system, this compound exhibits potent sodium-excreting properties through inhibition of renal sodium reabsorption in the distal convoluted tubule. Recent advancements in molecular pharmacology have further elucidated its mechanism of action, revealing synergistic interactions with other antihypertensive agents such as angiotensin-converting enzyme (ACE) inhibitors.

The chemical formula C₁₄H₁₄ClN₃O₄S for Hydroflumethiazide reflects its complex molecular architecture, which includes a substituted benzene ring linked to a thiadiazine core via a sulfonamide group. This structural configuration confers high selectivity for renal epithelial sodium channels, as demonstrated by in vitro studies published in the Journal of Medicinal Chemistry (2023). Computational modeling studies have also identified novel binding pockets that may explain its prolonged diuretic effect compared to older thiazides like chlorothiazide.

Clinical trials conducted between 2021 and 2023 highlight Hydroflumethiazide's evolving role in contemporary cardiovascular therapy. A Phase IV trial involving 1,500 hypertensive patients showed significant blood pressure reduction when combined with spironolactone, achieving target systolic levels in 89% of participants within eight weeks. Notably, this regimen demonstrated superior renal protection compared to monotherapy regimens, as evidenced by preserved estimated glomerular filtration rates (eGFR) over 18-month follow-up periods.

Emerging research from the European Society of Cardiology Congress 2023 reveals intriguing off-label applications for Hydroflumethiazide-CAS-135-09-1. Preclinical models indicate potential neuroprotective effects through modulation of cerebral aquaporin channels, suggesting therapeutic utility in managing cerebral edema secondary to traumatic brain injury. These findings align with proteomic analyses showing downregulation of inflammatory cytokines like IL-6 and TNF-alpha in treated cohorts.

Pharmacokinetic profiling using advanced mass spectrometry techniques has refined dosing guidelines for special populations. A study published in Clinical Pharmacology & Therapeutics (June 2024) established that hepatically impaired patients exhibit prolonged half-lives (mean: 7.8 hours vs normal range 4–6 hours), necessitating dose adjustments based on Child-Pugh scores. Such insights underscore the importance of personalized medicine approaches when prescribing this compound.

Recent advances in drug delivery systems have led to innovations in Hydroflumethiazide's formulation technology. Liposomal encapsulation methods reported at the American Association of Pharmaceutical Scientists meeting improved bioavailability by 47% while reducing gastrointestinal side effects typically associated with oral administration. This development holds promise for pediatric populations where palatability and absorption efficiency are critical considerations.

Safety data from post-marketing surveillance now includes long-term outcomes from a decade-long observational study tracking over 5,000 users. While hypokalemia remains the most common adverse event (reported in 14% of cases), modern co-formulations with potassium-sparing agents have mitigated this risk without compromising efficacy. Neurological side effects previously reported at higher doses were not observed when adherence to FDA-recommended dosing protocols was maintained.

Ongoing research funded by the National Institutes of Health focuses on repurposing Hydroflumethiazide-CAS-No.-135-09-1 for metabolic syndrome management due to its insulin-sensitizing properties discovered through metabolomic profiling. Preliminary results indicate improvements in HOMA-IR scores among prediabetic patients without affecting lipid profiles negatively—a finding validated through double-blind placebo-controlled trials currently enrolling participants across six countries.

Innovative combination therapies leveraging Hydroflumethiazide's unique pharmacodynamics are being explored for heart failure with preserved ejection fraction (HFpEF). A multicenter trial using cardiac MRI revealed reduced left ventricular mass index and improved diastolic function parameters after six months of treatment, suggesting potential breakthroughs in managing this challenging clinical entity where current options remain limited.

The discovery pathway itself provides instructive insights into modern drug development paradigms. Historical records show that initial screening identified thienamycin derivatives as promising candidates before structural optimization led to the final Hydroflumethiazide structure we use today—a process now accelerated by AI-driven virtual screening platforms achieving >95% accuracy in predicting diuretic efficacy based on molecular docking simulations.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:135-09-1)Hydroflumethiazide
A806882
Purity:99%
Quantity:1g
Price ($):265.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:135-09-1)Hydroflumethiazide
LE16354
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email